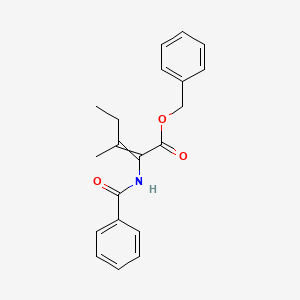
Benzene, 1,1'-(3-ethenyl-1-cyclopropene-1,2-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- is an organic compound with a unique structure that combines benzene rings with a cyclopropene moiety
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- typically involves the reaction of benzene derivatives with cyclopropene intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to cellular processes and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- can be compared to other similar compounds such as:
Benzene, 1,1’-(1-cyclopropene-1,2-diyl)bis-: This compound has a similar structure but lacks the ethenyl group, which may result in different chemical and biological properties.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has an ethanediyl linkage instead of a cyclopropene moiety, leading to variations in reactivity and applications.
The uniqueness of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- lies in its combination of benzene rings with a cyclopropene structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
62937-82-0 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(3-ethenyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H14/c1-2-15-16(13-9-5-3-6-10-13)17(15)14-11-7-4-8-12-14/h2-12,15H,1H2 |
InChI-Schlüssel |
FWHLKLJIAUPJBY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


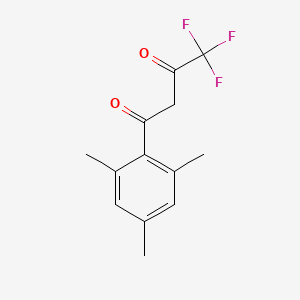
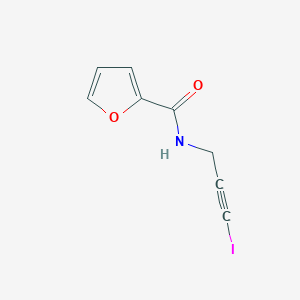
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
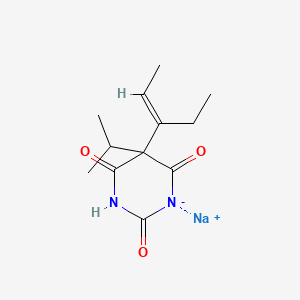
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)

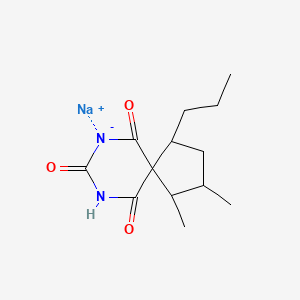
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
